tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

描述

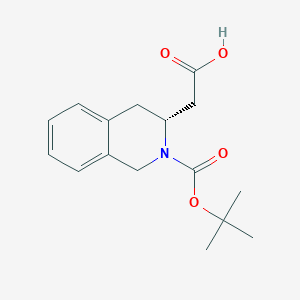

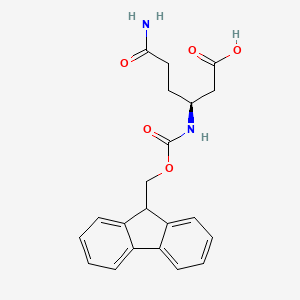

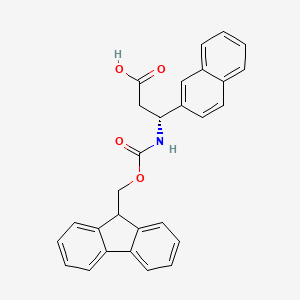

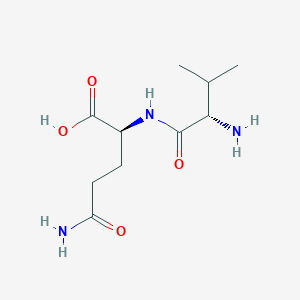

“tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester” is a peptide that has been studied in the solid state by X-ray diffraction . It is also known as Boc-L-Phe-L-Met-OMe .

Molecular Structure Analysis

The peptide crystallizes in the orthorhombic system, space group P2 (1)2 (1)2 (1), with cell parameters of a = 9.821 (2), b = 25.394 (6), c = 28.714 (8) A, V = 7161 (3) A3 . The crystal consists of three independent molecular conformations per asymmetric unit .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The peptide adopts an extended conformation with the side-chains of Phe and Met residues being arranged below and above the backbone chains . The melting point is 37.0 to 41.0 °C and specific rotation [a]20/D is -3.0 to -5.0 deg (C=2, MeOH) .科学研究应用

Crystal Structure Analysis

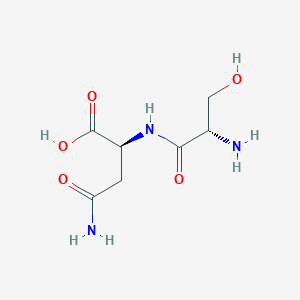

The crystal structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester, which is structurally related to tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, has been analyzed using X-ray crystallography. This compound exhibits an open conformation, forming an infinite sheet structure through hydrogen bonds in crystals, indicating potential implications in understanding molecular interactions and design (Doi et al., 1993).

Synthesis Methods

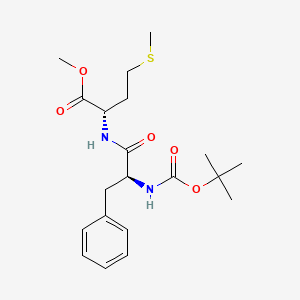

A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed. This advancement offers a more efficient, versatile, and sustainable approach to synthesizing tert-butoxycarbonyl derivatives, including tert-butoxycarbonyl-phenylalanyl-methionine methyl ester (Degennaro et al., 2016).

Peptide Synthesis

The synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, which is closely related to tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, serves as a useful building block in the synthesis of nonnatural α-amino acids. This facilitates advancements in peptide synthesis, which is a crucial area of research in biochemistry and pharmacology (Jackson & Pérez-González, 2005).

Polymerization Studies

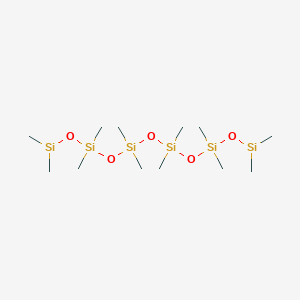

The tert-butoxycarbonyl group plays a significant role in the polymerization of certain compounds. For instance, the polymerization behavior of amino acid-derived cyclic carbonates, which can be protected by the tert-butoxycarbonyl group, has been studied, offering insights into new materials and their potential applications (Sanda et al., 2001).

安全和危害

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFQIOAEDHQFM-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193299 | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

CAS RN |

40290-63-9 | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)